molecular formula C9H7ClIN3O B15334554 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile

2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile

Cat. No.: B15334554
M. Wt: 335.53 g/mol
InChI Key: RWFGTYTZDWKZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and iodo substitution on a nicotinonitrile backbone, along with a propan-2-ylideneaminooxy group. Its molecular formula is C9H7ClIN3O.

Preparation Methods

The synthesis of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: Starting with a suitable pyridine derivative, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.

    Chlorination: Chlorination is performed to introduce the chlorine atom.

    Formation of the propan-2-ylideneaminooxy group: This step involves the reaction of the intermediate with an appropriate reagent to introduce the propan-2-ylideneaminooxy group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl or a substituted vinyl compound .

Scientific Research Applications

2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of kinases or other regulatory proteins .

Properties

Molecular Formula

C9H7ClIN3O

Molecular Weight

335.53 g/mol

IUPAC Name

2-chloro-5-iodo-4-(propan-2-ylideneamino)oxypyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClIN3O/c1-5(2)14-15-8-6(3-12)9(10)13-4-7(8)11/h4H,1-2H3

InChI Key

RWFGTYTZDWKZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=C(C(=NC=C1I)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.